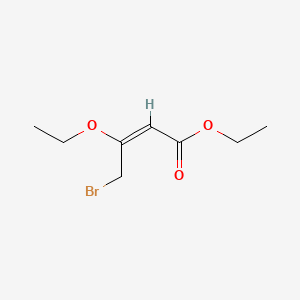
Ethyl 4-bromo-3-ethoxy-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-3-ethoxy-2-butenoate is a chemical compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . It is primarily used in research and industrial applications, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-ethoxy-2-butenoate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 3-ethoxybut-2-enoate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 4-bromo-3-ethoxybut-2-enoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-bromo-3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl 3-ethoxybut-2-enoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of ethyl 4-substituted-3-ethoxybut-2-enoates.
Reduction: Formation of ethyl 3-ethoxybut-2-enoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
Organic Synthesis
Ethyl 4-bromo-3-ethoxy-2-butenoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine atom enhances reactivity, making it suitable for substitution reactions. This compound can be utilized to synthesize various derivatives, including ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate and other substituted compounds .
Pharmaceutical Research
In pharmaceutical applications, this compound is employed as a building block for developing new drugs and therapeutic agents. Its unique structure allows for modifications that can lead to the discovery of novel pharmaceuticals with potential bioactivity. For instance, it has been investigated for its role in synthesizing compounds that exhibit anti-cancer properties .
Material Science
This compound is also applied in material science, particularly in the synthesis of polymers and advanced materials. The compound's reactivity facilitates the creation of materials with specific properties, which can be tailored for various industrial applications .
Case Studies
-
Synthesis of Benzoxazines
A study highlighted the use of this compound in synthesizing new benzoxazine derivatives, which are known for their thermal stability and mechanical properties. The synthesis involved using this compound as a precursor to create functionalized benzoxazines that could be explored for high-performance materials . -
Pharmaceutical Development
In a recent investigation, researchers utilized this compound to develop potential anti-cancer agents. The compound's ability to form various derivatives was leveraged to create a library of compounds that were screened for biological activity against breast cancer cell lines .
作用機序
The mechanism of action of ethyl 4-bromo-3-ethoxybut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethoxy and ester groups provide additional sites for chemical modifications, enabling the synthesis of diverse derivatives .
類似化合物との比較
Similar Compounds
Ethyl 3-ethoxybut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-3-ethoxybut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-ethoxybut-2-enoate: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
Ethyl 4-bromo-3-ethoxy-2-butenoate is unique due to its bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
生物活性
Ethyl 4-bromo-3-ethoxy-2-butenoate (CAS No. 1116-50-3) is an organic compound with a molecular formula of C₈H₁₃BrO₃ and a molecular weight of approximately 237.10 g/mol. It is classified as an ester and is characterized by the presence of a bromine atom at the fourth position and an ethoxy group at the third position of the butenoate chain. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
- Appearance : Colorless to pale yellow liquid
- Boiling Point : 88 to 90 °C at reduced pressure (1 mmHg)
- Stability : Typically stabilized with sodium hydroxide or sodium carbonate
Synthesis
The synthesis of this compound is commonly achieved through the allylic bromination of ethyl 3-ethoxy-2-butenoate using N-bromosuccinimide (NBS) as the brominating agent. This reaction typically involves heating the compound with NBS under controlled conditions to ensure high yield and purity .
Biological Activity
While specific biological activity data for this compound is limited, research on structurally similar compounds suggests significant pharmacological properties. Compounds in the butenoate class have been noted for their anti-inflammatory , antimicrobial , and potential anticancer activities . The following table summarizes findings related to similar compounds:
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study on derivatives of butenoates indicated that certain compounds exhibited significant anti-inflammatory properties, suggesting that this compound may have similar effects due to its structural characteristics.
- Antimicrobial Properties :
- Potential in Drug Development :
特性
CAS番号 |
1116-50-3 |
|---|---|
分子式 |
C8H13BrO3 |
分子量 |
237.09 g/mol |
IUPAC名 |
ethyl 4-bromo-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3 |
InChIキー |
FYYMWILFRUUBCX-UHFFFAOYSA-N |
SMILES |
CCOC(=CC(=O)OCC)CBr |
正規SMILES |
CCOC(=CC(=O)OCC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















